The Critical Role of Iloperidone-d3 Hydrochloride in Advancing Psychiatric Drug Development: A Technical Guide
The Critical Role of Iloperidone-d3 Hydrochloride in Advancing Psychiatric Drug Development: A Technical Guide
This guide provides an in-depth technical overview of Iloperidone-d3 hydrochloride (CAS 1071167-49-1), a key analytical tool in the development and therapeutic monitoring of the atypical antipsychotic, Iloperidone. Designed for researchers, clinical scientists, and drug development professionals, this document elucidates the fundamental properties, synthesis, and application of this stable isotope-labeled internal standard, grounding its utility in the principles of bioanalytical chemistry and pharmacokinetics.
Introduction: The Analytical Imperative for Deuterated Standards in Neuropharmacology
The therapeutic landscape for schizophrenia and other psychotic disorders has been significantly shaped by the advent of atypical antipsychotics. Iloperidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, represents a notable advancement in this class, offering a unique efficacy and side-effect profile.[1][2] The clinical success and safety of such potent therapeutics, however, are critically dependent on a precise understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This necessitates robust and accurate bioanalytical methods to quantify the drug and its metabolites in complex biological matrices.
This is where Iloperidone-d3 hydrochloride emerges as an indispensable tool. As a deuterated analog of the parent drug, it serves as an ideal internal standard for mass spectrometry-based quantification.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group results in a molecule that is chemically identical to Iloperidone in its ionization and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z). This subtle but critical difference allows for the correction of variability inherent in sample preparation and analysis, ensuring the high degree of accuracy and precision required for regulated bioanalysis.[3]
Physicochemical Properties and Synthesis of Iloperidone-d3 Hydrochloride
A comprehensive understanding of the physicochemical properties of Iloperidone-d3 hydrochloride is fundamental to its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1071167-49-1 | |
| Molecular Formula | C24H24D3FN2O4·HCl | Inferred from parent compound and deuteration |
| Molecular Weight | 465.96 g/mol (hydrochloride salt) | Inferred from parent compound and deuteration |
| Appearance | Off-White Solid | |
| Solubility | Soluble in DMSO.[4] Parent compound is practically insoluble in water, slightly soluble in 0.1N HCl, and freely soluble in chloroform, ethanol, and methanol.[2] | |
| Storage | 2-8°C, under inert atmosphere. |
Synthesis Rationale:
The synthesis of Iloperidone-d3 hydrochloride is not explicitly detailed in publicly available literature. However, based on the structure and common organic synthesis techniques for introducing deuterium labels, the most probable synthetic route involves the O-methylation of a desmethyl-iloperidone precursor using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4). This reaction would introduce the trideuteromethoxy group (-OCD3) at the desired position. The final step would involve conversion to the hydrochloride salt.
A similar strategy is employed in the synthesis of radiolabeled [11C]iloperidone, where a desmethyl precursor is treated with [11C]CH3I.[4] This precedent supports the feasibility of introducing the deuterated methyl group at a late stage in the synthesis. General methods for the preparation of deuterated compounds often involve using a deuterated small molecule as a starting material or employing deuterated reducing agents.[5]
The Pharmacological Context: Understanding Iloperidone's Mechanism and Metabolism
To appreciate the significance of Iloperidone-d3 hydrochloride, it is crucial to understand the pharmacology of its non-deuterated counterpart, Iloperidone.
Mechanism of Action:
Iloperidone's therapeutic effects in schizophrenia are thought to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][6] This dual antagonism is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2] Iloperidone also exhibits high affinity for α1-adrenergic receptors, which may contribute to its side-effect profile, including orthostatic hypotension.[7]
Metabolism and Pharmacokinetics:
Iloperidone is extensively metabolized in the liver, primarily by two cytochrome P450 (CYP) isoenzymes: CYP2D6 and CYP3A4.[2][7] The main metabolic pathways are hydroxylation, mediated by CYP2D6, and O-demethylation, mediated by CYP3A4.[7] This extensive metabolism leads to a low oral bioavailability of approximately 36% due to a significant first-pass effect.[8]
The two major active metabolites of Iloperidone are P88 (hydroxyiloperidone) and P95.[1] The presence of these active metabolites necessitates their simultaneous quantification alongside the parent drug in pharmacokinetic studies to obtain a complete picture of the pharmacologically active moieties.
The following diagram illustrates the primary metabolic pathways of Iloperidone:
Caption: Primary metabolic pathways of Iloperidone.
Application in Bioanalytical Methods: A Protocol for LC-MS/MS Quantification
The primary application of Iloperidone-d3 hydrochloride is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Iloperidone and its metabolites in biological matrices, most commonly plasma. The co-elution of the deuterated standard with the analyte allows for accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.
Experimental Protocol: Quantification of Iloperidone in Human Plasma
This protocol is a representative workflow based on established methods.[1][9]
1. Materials and Reagents:
-
Iloperidone and its metabolites (P88, P95) analytical standards
-
Iloperidone-d3 hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Iloperidone-d3 hydrochloride in a suitable solvent).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Iloperidone and its metabolites from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Iloperidone, its metabolites, and Iloperidone-d3 hydrochloride are monitored.
Workflow Diagram:
Caption: Bioanalytical workflow for Iloperidone quantification.
Quality Control and Certificate of Analysis
The reliability of bioanalytical data is directly dependent on the quality of the reference standards used. A comprehensive Certificate of Analysis (CoA) for Iloperidone-d3 hydrochloride is essential and should include the following information:
-
Identity: Confirmation of the chemical structure by methods such as 1H-NMR, Mass Spectrometry.
-
Purity: Determined by HPLC or another suitable chromatographic technique, typically >98%.
-
Isotopic Enrichment: The percentage of the deuterated species (d3) relative to other isotopic forms (d0, d1, d2), determined by mass spectrometry. This should be high to prevent signal overlap with the analyte.
-
Concentration (for solutions): Accurately determined and reported with an associated uncertainty.
Conclusion
Iloperidone-d3 hydrochloride is a critical enabling tool for the robust and reliable quantification of Iloperidone in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, thereby supporting the safe and effective use of Iloperidone in the treatment of schizophrenia. This guide has provided a comprehensive overview of its properties, synthesis, and application, underscoring its importance in the field of pharmaceutical research and development.
References
-
Macha, S., et al. (2011). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 3(21), 2447-2457. Available at: [Link]
-
Li, G., et al. (2018). Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain. Molecules, 23(11), 2843. Available at: [Link]
-
Haduch, A., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(24), 13247. Available at: [Link]
-
Deng, P., et al. (2019). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis, 174, 461-467. Available at: [Link]
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
-
Huang, M., et al. (2009). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Zhejiang University. Science. B, 10(9), 689–695. Available at: [Link]
-
Wójcikowski, J., et al. (2020). The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. Pharmaceuticals, 13(10), 302. Available at: [Link]
- Google Patents. (2012). WO2012063269A2 - Process for preparing iloperidone.
-
ResearchGate. (2019). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from [Link].
-
National Center for Biotechnology Information. (2023). Iloperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
-
Narala, A., et al. (2021). Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration. Drug Development and Industrial Pharmacy, 47(4), 618-625. Available at: [Link]
-
ResearchGate. (n.d.). Main metabolic pathways of iloperidone. [Diagram]. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FANAPT (iloperidone) tablets. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Iloperidone-d3. Retrieved from [Link]
-
Wójcikowski, J., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(24), 13247. Available at: [Link]
-
ResearchGate. (2015). (PDF) Development of LC-MS/MS method for determination of iloperidone in rabbit plasma: Application to a pharmacokinetic study. Available at: [Link]
-
LGC Standards. (2017). LoGiCal®. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Iloperidone-impurities. Retrieved from [Link]
Sources
- 1. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
